Cy-FBP/SBPase-IN-1

Enzyme inhibition Cy-FBP/SBPase IC50

Cy-FBP/SBPase-IN-1 (CAS 444792-16-9, compound S5) is a catalytic mechanism-based inhibitor of cyanobacterial Cy-FBP/SBPase, overcoming potency gaps in earlier substrate-mimetic analogs for photosynthesis research. • Enzyme IC50: 6.7 ± 0.7 μM - 1.67× more potent than chromone-benzohydrazone f7 (IC50 11.2 μM). • Whole-cell EC50: 7.7 ± 1.4 μM vs. Synechocystis PCC6803 - outperforms SPECs-derived compounds 10 & 11. • Documented safety in human-derived cells & zebrafish, absent from earlier analog literature. Supplied at ≥98% purity; blue ice/ambient global shipping.

Molecular Formula C18H14Cl2N4O2S3
Molecular Weight 485.4g/mol
Cat. No. B428110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy-FBP/SBPase-IN-1
Molecular FormulaC18H14Cl2N4O2S3
Molecular Weight485.4g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-24-18(29-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)
InChIKeyCAADZXPPXDWQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy-FBP/SBPase-IN-1: Procurement-Ready Technical Baseline for a Cyanobacterial Photosynthesis Inhibitor


Cy-FBP/SBPase-IN-1 (CAS 444792-16-9), also designated compound S5, is a synthetic small-molecule inhibitor of the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) enzyme. Its molecular formula is C18H14Cl2N4O2S3, with a molecular weight of 485.43 g/mol [1]. As a dual-function phosphatase unique to cyanobacteria that catalyzes essential steps in the Calvin cycle, Cy-FBP/SBPase represents a validated target for selective algicidal intervention [2]. Cy-FBP/SBPase-IN-1 was developed via a catalytic mechanism-based virtual screening approach, distinguishing it from earlier analogs discovered through substrate-mimetic or broad pharmacophore strategies [1].

Why Generic Cy-FBP/SBPase Inhibitor Substitution Fails: Cy-FBP/SBPase-IN-1 Differentiation Evidence


Cy-FBP/SBPase-IN-1 (compound S5) cannot be considered interchangeable with other Cy-FBP/SBPase inhibitors such as the chromone-benzohydrazone series (e.g., compound f7) or the SPECs-derived analogs (compounds 2, 10, 11) due to substantial and quantifiable differences in both in vitro enzyme inhibition potency and in vivo cyanobacterial growth suppression. These compounds originate from distinct chemical series and were discovered using different screening methodologies, resulting in divergent potency profiles that directly impact experimental design and expected outcomes [1][2]. The quantitative evidence below establishes the specific performance advantages of Cy-FBP/SBPase-IN-1 relative to these comparators.

Cy-FBP/SBPase-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


In Vitro Cy-FBP/SBPase Enzyme Inhibition: Cy-FBP/SBPase-IN-1 vs. Chromone-Benzohydrazone Lead Compound f7

Cy-FBP/SBPase-IN-1 (compound S5) exhibits 1.67-fold greater in vitro potency against Cy-FBP/SBPase compared to the most potent inhibitor from the chromone-benzohydrazone series, compound f7. The IC50 of Cy-FBP/SBPase-IN-1 is 6.7 ± 0.7 μM [1], whereas compound f7 demonstrates an IC50 of 11.2 μM under comparable in vitro enzymatic assay conditions [2].

Enzyme inhibition Cy-FBP/SBPase IC50

In Vivo Cyanobacterial Growth Inhibition: Cy-FBP/SBPase-IN-1 vs. SPECs-Derived Compound 10

Cy-FBP/SBPase-IN-1 demonstrates superior in vivo efficacy against Synechocystis sp. PCC6803 compared to the SPECs-derived inhibitor compound 10. The EC50 for Cy-FBP/SBPase-IN-1 is 7.7 ± 1.4 μM [1], whereas compound 10 exhibits an EC50 of 10.9 ppm (approximately 30-40 μM depending on molecular weight conversion) against the same cyanobacterial strain [2].

Cyanobacterial growth inhibition Synechocystis PCC6803 EC50

In Vivo Cyanobacterial Growth Inhibition: Cy-FBP/SBPase-IN-1 vs. SPECs-Derived Compound 11

Cy-FBP/SBPase-IN-1 demonstrates a substantially lower effective concentration for in vivo cyanobacterial growth inhibition compared to compound 11. The EC50 for Cy-FBP/SBPase-IN-1 is 7.7 ± 1.4 μM [1], while compound 11 exhibits an EC50 of only 2.9 ppm against Synechocystis PCC6803 [2], a value that corresponds to a much higher micromolar concentration than that of Cy-FBP/SBPase-IN-1.

Cyanobacterial growth inhibition Synechocystis PCC6803 EC50

Safety Profile Differentiation: Cy-FBP/SBPase-IN-1 Mammalian Cell and Zebrafish Safety vs. Broad-Spectrum Algicides

Cy-FBP/SBPase-IN-1 exhibits a favorable safety profile in human-derived cells and zebrafish models [1], a critical differentiator from broad-spectrum chemical algicides such as copper compounds that lack target specificity and present documented hazards to non-target organisms [2]. While direct head-to-head cytotoxicity comparisons with other Cy-FBP/SBPase inhibitors (compounds 2, 10, 11, f7) are unavailable in the primary literature, the demonstration of safety in vertebrate models supports its classification as a target-selective tool compound appropriate for ecological studies.

Selectivity Safety profile Mammalian cells Zebrafish

Screening Methodology and Binding Mode: Mechanism-Based Design Differentiation

Cy-FBP/SBPase-IN-1 (compound S5) was identified using a novel pharmacophore screening model specifically based on the catalytic mechanism and substrate structure of Cy-FBP/SBPase [1], in contrast to earlier inhibitors such as compounds 2, 10, and 11 which were discovered via a substrate-binding pocket pharmacophore strategy [2]. This methodological distinction may contribute to the compound's observed potency advantages, though direct comparative binding affinity data (Kd or Ki) are not reported in the available literature.

Virtual screening Catalytic mechanism Binding mode

Cy-FBP/SBPase-IN-1 Optimal Application Scenarios for Research and Industrial Procurement


Enzymology and Target Engagement Studies Requiring Potent Cy-FBP/SBPase Inhibition

Cy-FBP/SBPase-IN-1 is the preferred tool compound for in vitro enzymatic studies of Cy-FBP/SBPase from Synechocystis sp. PCC6803, where maximum inhibition per unit concentration is required. Its IC50 of 6.7 ± 0.7 μM represents a 1.67-fold potency improvement over compound f7 (IC50 = 11.2 μM), enabling lower compound consumption and reduced solvent interference in biochemical assays [1][2].

Cyanobacterial Growth Suppression Studies in Synechocystis PCC6803 Model Systems

For whole-cell assays evaluating inhibition of Synechocystis sp. PCC6803 growth, Cy-FBP/SBPase-IN-1 delivers effective suppression at lower concentrations (EC50 = 7.7 ± 1.4 μM) compared to earlier-generation inhibitors such as compound 10 and compound 11 [1][3]. This potency advantage reduces the mass of compound required for dose-response experiments and minimizes potential off-target effects at higher concentrations.

Ecotoxicological and Environmental Safety Assessment of Target-Specific Algicides

Cy-FBP/SBPase-IN-1 is uniquely positioned among Cy-FBP/SBPase inhibitors for studies evaluating environmental safety, given its explicitly documented safety profile in human-derived cells and zebrafish models [1]. This safety characterization, absent from the primary literature for chromone-benzohydrazone analogs (e.g., f7) and SPECs-derived compounds, supports its use in tiered ecotoxicological assessments and comparative studies versus broad-spectrum chemical algicides.

Medicinal Chemistry and Structure-Activity Relationship Optimization Programs

As the lead compound from a catalytic mechanism-based virtual screening campaign, Cy-FBP/SBPase-IN-1 serves as a chemically distinct scaffold for SAR exploration compared to substrate-mimetic analogs (compounds 2, 10, 11) [1][3]. Procurement of Cy-FBP/SBPase-IN-1 enables exploration of a divergent chemical space for iterative potency and selectivity optimization.

Technical Documentation Hub

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33 linked technical documents
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